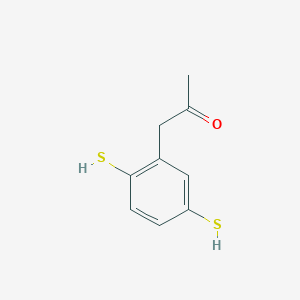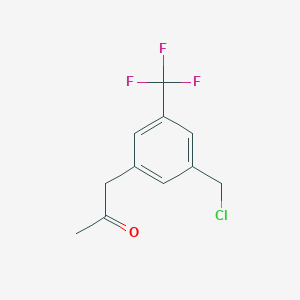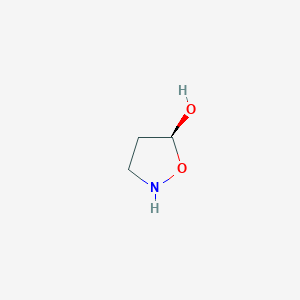
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is a chemical compound with the molecular formula C4H6F3O4P. It is known for its unique structure, which includes a cyclic phosphate group and a trifluoroethoxy substituent. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- can be synthesized through the reaction of 2,2,2-trifluoroethanol with ethylene glycol in the presence of a suitable catalyst. The reaction typically involves the formation of a cyclic phosphate intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of flame-retardant materials and as an additive in lithium-ion batteries to enhance safety and performance
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- involves its ability to form stable complexes with various substrates. The cyclic phosphate group can participate in ring-opening polymerization, while the trifluoroethoxy group enhances the compound’s stability and reactivity. This dual functionality allows the compound to interact with multiple molecular targets and pathways, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2,2-Trifluoroethyl Carbonate: Another compound with a trifluoroethoxy group, used in similar applications.
2-Hydroxy-1,3,2-dioxaphospholane 2-oxide: A related compound with a hydroxyl group instead of a trifluoroethoxy group.
Uniqueness
1,3,2-Dioxaphospholane, 2-(2,2,2-trifluoroethoxy)- is unique due to its combination of a cyclic phosphate group and a trifluoroethoxy substituent. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
89307-26-6 |
|---|---|
Molekularformel |
C4H6F3O3P |
Molekulargewicht |
190.06 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H6F3O3P/c5-4(6,7)3-10-11-8-1-2-9-11/h1-3H2 |
InChI-Schlüssel |
RCACIHFKCWUGEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


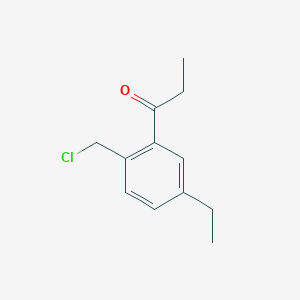
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
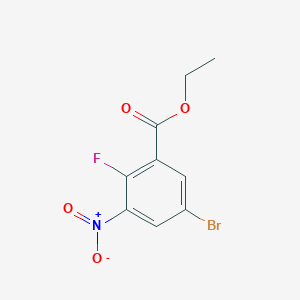
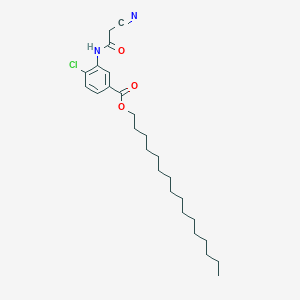


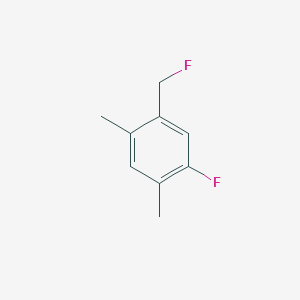
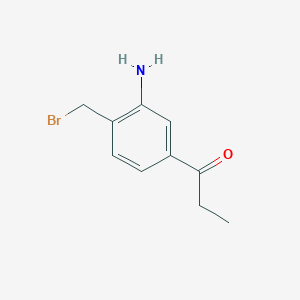
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)

